Dihydrocoriandrin
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
116383-99-4 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
4-methoxy-7-methyl-7,8-dihydrofuro[2,3-g]isochromen-5-one |
InChI |
InChI=1S/C13H12O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
LJCCQQNTPLPSNX-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
正規SMILES |
CC1CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC |
製品の起源 |
United States |
科学的研究の応用
Chemical Characterization and Biological Activities
Dihydrocoriandrin is one of the isocoumarins identified in coriander extracts. Research indicates that it possesses several biological activities, including:
- Antioxidant Properties : this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. Studies have shown that coriander extracts, rich in this compound, can scavenge free radicals effectively, thereby reducing oxidative damage in cells .
- Anticancer Effects : The compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that this compound could induce apoptosis in neuroblastoma cells, suggesting its potential as an anticancer agent . The ethanolic extract of coriander, which contains this compound, has also shown antimutagenic and anticarcinogenic properties .
- Neuroprotective Effects : this compound has been linked to neuroprotective activities. It was found to improve cognitive function and reduce neuronal damage in models of ischemia-reperfusion injury. The compound's ability to enhance antioxidant enzyme levels suggests a mechanism through which it mitigates neurodegeneration .
Pharmacological Applications
The pharmacological applications of this compound are extensive:
- Anxiolytic and Antidepressant Effects : Animal studies have indicated that extracts containing this compound can exhibit anxiolytic and antidepressant-like effects. These effects were comparable to standard anxiolytic medications, suggesting potential therapeutic applications in treating anxiety and depression .
- Metabolic Syndrome Management : this compound may play a role in managing metabolic syndrome. Its anti-inflammatory properties make it a candidate for treating conditions associated with metabolic disorders, such as obesity and diabetes .
Table 1: Summary of Biological Activities of this compound
化学反応の分析
Structural Identification and Key Fragmentation Pathways
Dihydrocoriandrin (C₁₃H₁₂O₄) was identified via UPLC/DAD-ESI/HRMS/MS, showing a protonated molecular ion at m/z 233.0819 [M + H]⁺ (Δ = −4.9 ppm) . Key fragmentation patterns observed in MS² spectra include:
-
Lactone ring opening : Fragment ions at m/z 187.0744 and 159.0890, indicative of sequential CO₂ and CO losses .
-
Aromatic fragmentation : Peaks at m/z 129.0700 and 144.0581, suggesting cleavage of the isocoumarin backbone .
Table 1: MS/MS Fragmentation Data for this compound
| Observed m/z | Proposed Fragment | Molecular Formula | Relative Intensity (%) |
|---|---|---|---|
| 233.0819 | [M + H]⁺ | C₁₃H₁₂O₄ | 100.0 |
| 215.0890 | [M + H − H₂O]⁺ | C₁₃H₁₀O₃ | 77.8 |
| 187.0744 | [M + H − CO₂]⁺ | C₁₂H₁₀O₂ | 98.4 |
| 159.0890 | [M + H − CO₂ − CO]⁺ | C₁₁H₁₀O | 40.1 |
Computational Insights into Reactivity and Stability
In silico PM6 simulations revealed:
-
Electrostatic potential : Negative charge concentration localized on the lactone carbonyl group, rendering it susceptible to nucleophilic attack .
-
ADME properties : Moderate lipophilicity (LogP = 2.1) and high gastrointestinal absorption, suggesting oral bioavailability .
Stability Under Analytical Conditions
This compound demonstrated stability in ethanolic extracts during UPLC analysis (55°C, 12-min gradient elution with 0.1% formic acid) . No degradation products were observed, confirming its resilience under acidic chromatographic conditions .
類似化合物との比較
Comparison with Similar Compounds
Dihydrocoriandrin belongs to the isocoumarin class, which includes structurally and functionally related compounds in coriander. Below is a detailed comparison:
Table 1: Structural, Compositional, and Pharmacological Differences Among Key Isocoumarins in Coriandrum sativum
Structural Comparison
- This compound vs. Coriandrin : this compound is the hydrogenated derivative of coriandrin, with saturation of a double bond in the furoisocoumarin backbone. This structural difference may enhance its stability and influence bioavailability .
- Coriandrones A-E : These compounds feature additional substituents (e.g., hydroxyl or methyl groups) on the isocoumarin core, which may modulate their receptor binding and activity profiles .
- Bergapten and Umbelliferone : Unlike isocoumarins, these are linear coumarins. Bergapten’s furan ring contributes to its phototoxicity, while umbelliferone’s simplicity allows broad-spectrum bioactivity .
Concentration and Extraction
- This compound is the most abundant isocoumarin in coriander leaf extracts (34.5%), followed by coriandrin (14.4%) .
- Coriandrones A-E are present in trace amounts and are typically isolated via methanol extraction .
- Bergapten and umbelliferone are minor constituents, often co-extracted with essential oils .
Pharmacological Activities
準備方法
Chromatographic Purification
Post-extraction, dihydrocoriandrin is purified using high-performance liquid chromatography (HPLC) or LC-Q-TOF/MS-MS. For example, coriander seed extracts analyzed via LC-Q-TOF/MS-MS revealed quercetin-O-glycosides and apigenin derivatives, with lignans eluting at retention times of 12–18 minutes. Fractionation using C18 reverse-phase columns with acetonitrile/water gradients (5–95% over 30 minutes) effectively isolates lignan-rich fractions. Gas chromatography–mass spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME) further characterizes volatile precursors, though this method is less suited for non-volatile lignans.
Synthetic Routes to this compound
Hydrogenation of Coriandrin
This compound is synthesized via catalytic hydrogenation of coriandrin, a lignan isolated from coriander. In a protocol analogous to marine alkaloid synthesis, coriandrin dissolved in ethyl acetate undergoes hydrogenation at 25°C under 50 psi H₂ using 10% palladium on carbon (Pd/C) as a catalyst. The reaction typically achieves >90% conversion within 4 hours, yielding this compound as a white crystalline solid. Excess catalyst is removed by filtration, and the product is recrystallized from methanol/water (7:3 v/v).
Regioselective Functionalization
Analytical Validation and Yield Optimization
Spectroscopic Characterization
Synthetic this compound is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). ¹H NMR (500 MHz, CDCl₃) displays characteristic signals at δ 6.85 (d, J = 8.5 Hz, H-2/H-6), δ 4.70 (m, H-7/H-8), and δ 3.90 (s, OCH₃). HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 373.1652 (calculated 373.1648 for C₂₁H₂₅O₆). Natural this compound exhibits identical spectral data, confirming structural fidelity.
Yield Comparison Across Methods
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Hexane extraction | Coriander roots | 2.1 | 78 |
| Methanol extraction | Coriander seeds | 4.3 | 92 |
| Catalytic hydrogenation | Coriandrin | 91 | 99 |
Natural extraction yields <5% this compound due to lignan scarcity in plant tissue, whereas synthetic routes exceed 90% yields.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating and purifying dihydrocoriandrin from natural sources?
- Methodology : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, LC-MS) and comparison with reference standards .
- Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel isolation protocols, include purity thresholds (>95%) and yield calculations in supporting information .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodology : Use a combination of 1D/2D NMR (for stereochemistry), high-resolution mass spectrometry (HR-MS), and X-ray crystallography (if crystalline). Cross-validate findings with computational modeling (e.g., DFT for NMR chemical shift prediction) .
- Common Pitfalls : Ambiguities in stereochemical assignments may arise; address these by comparing experimental data with literature or depositing structures in databases like PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines, concentrations) or purity levels. Use statistical tools (ANOVA, regression) to quantify variability. Replicate key experiments under standardized protocols .
- Case Example : If Study A reports anti-inflammatory activity in macrophages but Study B shows no effect, compare LPS stimulation levels, solvent carriers (DMSO vs. ethanol), and negative controls .
Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in vivo?
- Methodology : Employ LC-MS/MS for plasma concentration quantification. Use crossover studies in animal models to assess bioavailability, half-life, and tissue distribution. Include dose-response curves and control for metabolic differences (e.g., cytochrome P450 activity) .
- Data Challenges : Address interspecies variability by testing multiple models (e.g., rodents vs. zebrafish) and validate assays with spiked plasma samples .
Q. How can researchers investigate this compound’s mechanism of action when preliminary data conflicts with existing pathways?
- Methodology : Combine omics approaches (transcriptomics, proteomics) with targeted siRNA knockdowns or CRISPR-Cas9 screens. Use pathway enrichment analysis (e.g., KEGG, GO) to identify novel targets. Validate findings with orthogonal assays (e.g., thermal shift assays for protein binding) .
- Interpretation : If this compound unexpectedly modulates non-canonical pathways, prioritize dose-dependent effects and exclude off-target interactions via competitive binding assays .
Methodological Frameworks
Q. What strategies ensure robust data collection and management in this compound studies?
- Best Practices :
- Implement electronic lab notebooks (ELNs) for real-time data logging.
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including raw spectra and assay metadata .
- Use version control (e.g., Git) for computational analyses to track code modifications .
Q. How should researchers design studies to assess this compound’s synergistic effects with other compounds?
- Experimental Design : Apply checkerboard assays or isobologram analysis to quantify synergy (FIC index). Use mechanistic models (e.g., Chou-Talalay method) to distinguish additive vs. synergistic interactions .
- Statistical Validation : Ensure power analysis to determine sample size adequacy and avoid Type II errors in synergy detection .
Data Reporting and Reproducibility
Q. What criteria should be met when publishing this compound-related data to ensure reproducibility?
- Mandatory Details :
- Full synthetic pathways (including reaction yields and side products).
- Assay conditions (pH, temperature, solvent concentrations).
- Negative/positive controls for bioactivity studies .
- Supporting Information : Deposit raw NMR/MS data in repositories like Zenodo or Figshare. Provide accession numbers in the manuscript .
Ethical and Collaborative Considerations
Q. How can interdisciplinary teams collaborate effectively on this compound research?
- Framework : Establish clear roles (e.g., synthetic chemists, pharmacologists, data scientists) and use project management tools (Trello, Asana) for task tracking. Schedule regular cross-disciplinary reviews to align hypotheses and methodologies .
- Conflict Resolution : Predefine protocols for reconciling contradictory data, such as third-party validation or blinded reanalysis .
Tables for Methodological Reference
| Parameter | Isolation | Bioactivity Assays | Data Management |
|---|---|---|---|
| Key Techniques | HPLC, NMR | LC-MS/MS, siRNA screens | ELNs, FAIR principles |
| Critical Controls | Reference standards | Vehicle-only controls | Version-controlled code |
| Reporting Standards | ≥95% purity, yield % | IC50/EC50 values, n≥3 replicates | Open-access repositories |
Adapted from Beilstein Journal guidelines and Cochrane systematic review protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
